Hydrogen-Bond Donor Count: N-Ethyl vs. Primary Amine vs. N,N-Dimethyl at the Pyridine 2-Position
The target compound bears a secondary N-ethylamino group at the pyridine 2-position, yielding exactly one hydrogen-bond donor (HBD), compared to two HBDs for the primary amine comparator 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (6-aminonicotine, CAS 22790-82-5) and zero HBDs for the tertiary amine comparator N,N-dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352482-91-7) . This intermediate HBD count is pharmacologically significant: structure-activity relationship (SAR) studies on pyridylamine nAChR ligands demonstrate that the presence and nature of the amine proton directly affect receptor subtype selectivity, with secondary amines occupying a distinct binding pose relative to primary amines at the α4β2 orthosteric site [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) at pyridine 2-position amine |
|---|---|
| Target Compound Data | 1 HBD (secondary N-ethylamine, –NH–CH2CH3) |
| Comparator Or Baseline | 6-Aminonicotine (CAS 22790-82-5): 2 HBD (primary amine, –NH2); N,N-Dimethyl analog (CAS 1352482-91-7): 0 HBD (tertiary amine, –N(CH3)2) |
| Quantified Difference | ΔHBD = −1 vs. 6-aminonicotine; ΔHBD = +1 vs. N,N-dimethyl analog |
| Conditions | Structural analysis based on SMILES: Target (CCNc1ccc(C2CCCN2C)cn1); 6-Aminonicotine (Nc1ccc(C2CCCN2C)cn1); N,N-Dimethyl (CN(C)c1ccc(C2CCCN2C)cn1) |
Why This Matters
HBD count is a primary determinant of pharmacophore compatibility, blood-brain barrier penetration (rule-of-3 for CNS drugs), and aqueous solubility; the intermediate HBD=1 profile of the target compound provides a distinct optimization vector that is unavailable from either the primary amine (HBD=2, potentially excessive polarity) or the tertiary amine (HBD=0, potentially insufficient target engagement) analogs.
- [1] Dukat, M.; Ramunno, A.; Banzi, R.; Damaj, M. I.; Martin, B.; Glennon, R. A. 3-(2-Aminoethyl)pyridine analogs as α4β2 nicotinic cholinergic receptor ligands. Bioorg. Med. Chem. Lett. 2005, 15 (19), 4308–4312. View Source
